2-Amino-1H-benzo[d]imidazole-5-carbaldehyde
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Overview
Description
2-Amino-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-benzo[d]imidazole-5-carbaldehyde typically involves the cyclization of ortho-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of ortho-phenylenediamine with formamide under acidic conditions to yield the desired product . Another approach involves the use of formic acid and ortho-phenylenediamine in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-1H-benzo[d]imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-1H-benzo[d]imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-benzo[d]imidazole-5-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
2-Imidazolecarboxaldehyde: Contains an imidazole ring with an aldehyde group but lacks the fused benzene ring.
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-amino-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c9-8-10-6-2-1-5(4-12)3-7(6)11-8/h1-4H,(H3,9,10,11) |
InChI Key |
OTYYSRAFUKPFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=N2)N |
Origin of Product |
United States |
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